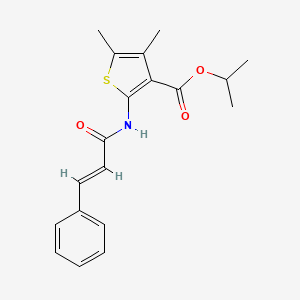
N-(3-chlorophenyl)-N'-(4-fluorobenzyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-N'-(4-fluorobenzyl)thiourea (also known as CTU) is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the family of thiourea derivatives and has been shown to have a wide range of biological activities. In
作用機序
The mechanism of action of CTU involves the inhibition of tubulin polymerization, which is essential for cell division. CTU binds to the colchicine binding site on tubulin, which leads to the disruption of microtubule formation. This disrupts the normal functioning of the cytoskeleton, which is essential for cell division and migration. CTU also induces apoptosis in cancer cells by activating the intrinsic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases.
Biochemical and Physiological Effects:
CTU has been shown to have a wide range of biochemical and physiological effects. It inhibits the growth of cancer cells by disrupting microtubule formation and inducing apoptosis. CTU also protects neurons from oxidative stress and excitotoxicity by activating the Nrf2/ARE pathway. CTU has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
実験室実験の利点と制限
One of the main advantages of CTU is its wide range of biological activities. It has been shown to have antitumor, neuroprotective, and anti-inflammatory activity. CTU is also relatively easy to synthesize and has a high yield. However, one of the limitations of CTU is its low solubility in water, which can make it difficult to use in certain experiments. CTU also has a relatively short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of CTU. One area of interest is the development of CTU analogs with improved solubility and pharmacokinetic properties. Another area of interest is the study of the mechanism of action of CTU in more detail, particularly its interaction with tubulin and other cellular targets. CTU could also be studied in combination with other chemotherapeutic agents to determine its potential synergistic effects. Finally, CTU could be studied in animal models to determine its effectiveness in vivo and its potential as a therapeutic agent for various diseases.
合成法
The synthesis of CTU involves the reaction between 3-chloroaniline and 4-fluorobenzyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction leads to the formation of CTU as a white solid with a high yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
CTU has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its antitumor activity. CTU has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action involves the inhibition of tubulin polymerization, which is essential for cell division. CTU has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Another area of interest is the potential use of CTU as a neuroprotective agent. CTU has been shown to protect neurons from oxidative stress and excitotoxicity, which are two major causes of neurodegeneration. The mechanism of action involves the activation of the Nrf2/ARE pathway, which is a cellular defense mechanism against oxidative stress.
CTU has also been shown to have anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-[(4-fluorophenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2S/c15-11-2-1-3-13(8-11)18-14(19)17-9-10-4-6-12(16)7-5-10/h1-8H,9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPZXFXAVGYAOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N'-(4-fluorobenzyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methoxy-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5722359.png)
![1-methyl-N-{[(2-methyl-8-quinolinyl)amino]carbonothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B5722368.png)
![N-[2-(2-methoxyphenyl)ethyl]-4-methylcyclohexanamine](/img/structure/B5722371.png)

![4-[(diaminomethylene)carbonohydrazonoyl]-2-ethoxyphenyl 4-methylbenzoate](/img/structure/B5722392.png)
![(4-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B5722394.png)
![2-[(3-chlorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5722396.png)

![4-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5722429.png)
![N-[2-(cyclohexylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5722434.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5722435.png)
![4-ethyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5722440.png)
![1-ethyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5722446.png)
